N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a methyl group at position 2. The pyridine-3-carboxamide moiety is attached to position 5 of the benzofuran ring. Its design likely prioritizes electronic and steric effects, with the chlorine atom enhancing lipophilicity and the benzofuran core contributing to π-π stacking interactions .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-18-11-17(25-22(27)15-3-2-10-24-12-15)8-9-19(18)28-21(13)20(26)14-4-6-16(23)7-5-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHTUZRKMDPXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzofuran ring using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyridine Ring: The final step involves the coupling of the benzofuran derivative with pyridine-3-carboxamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
(a) N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Core Structure : Replaces benzofuran with a 1,3-thiazolidin-4-one ring.
- Substituents : 4-Chlorophenyl at position 2, methyl at position 3.
- Key Differences: The thiazolidinone ring introduces a sulfur atom and a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the benzofuran core. Single-crystal X-ray data confirm planar geometry and mean C–C bond lengths of 0.007 Å, suggesting rigidity .
- Implications: Thiazolidinone derivatives are often explored for antimicrobial or anticancer activity, implying that the benzofuran analogue may target similar pathways with modified pharmacokinetics.
(b) Pyrazolo[4,3-c]pyridine Carboxamides
- Core Structure : Pyrazolo[4,3-c]pyridine instead of benzofuran.
- Examples :
- Substituents like cycloheptyl or propyl groups may enhance steric bulk, affecting target binding.
Complex II Inhibitors with Pyridine-3-Carboxamide Moieties
A European patent (2023) lists pyridine-3-carboxamide derivatives as inhibitors of mitochondrial complex II (succinate dehydrogenase), a target in antifungal and agrochemical research. Selected examples include:
| Compound ID | Substituents on Pyridine-3-Carboxamide | Core Structure | Notable Features |
|---|---|---|---|
| A.3.32 | 2-(Difluoromethyl), N-(1,1,3-trimethylindan-4-yl) | Indan | Difluoromethyl enhances metabolic stability |
| A.3.33 | 2-(Difluoromethyl), N-[(3R)-1,1,3-trimethylindan-4-yl] | Chiral indan | Stereochemistry influences target affinity |
| A.3.38 | 2-(Difluoromethyl), N-(3-isobutyl-1,1-dimethylindan-4-yl) | Indan | Isobutyl group increases lipophilicity |
Comparison with Target Compound :
- Substituent Effects : Chlorine in the benzofuran analogue may provide electron-withdrawing effects similar to difluoromethyl groups in patent compounds, but with distinct steric profiles .
Functional Group Analysis
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential applications in drug development, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.83 g/mol. The compound features a unique combination of a benzofuran moiety, a chlorobenzoyl group, and a pyridine-3-carboxamide functional group, which contribute to its distinct chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN2O3 |
| Molecular Weight | 390.83 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde with suitable reagents.
- Introduction of the Chlorobenzoyl Group : Acylation using 4-chlorobenzoyl chloride in the presence of a base.
- Attachment of the Pyridine Ring : Coupling with pyridine-3-carboxylic acid under specific conditions using coupling reagents.
Anticancer Potential
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve modulation of specific enzymes or receptors involved in cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in lipid metabolism. For example, it has been studied for its interactions with α/β-hydrolase domain (ABHD) enzymes, which play crucial roles in various physiological processes.
| Enzyme Target | Inhibition Activity |
|---|---|
| ABHD3 | IC50 = 0.1 μM |
| ABHD4 | IC50 = 0.03 μM |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary biochemical assays suggest that the compound may bind to specific receptors or enzymes, altering their activity and contributing to its pharmacological effects.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The study highlighted its potential as an effective therapeutic agent in oncology.
- Enzyme Interaction Analysis : Another research effort utilized mass spectrometry-based methods to confirm the selective inhibition of ABHD enzymes by this compound, providing insights into its mechanism of action and potential therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
